![molecular formula C11H9NO4S B8810213 4-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]benzoic acid CAS No. 195603-76-0](/img/structure/B8810213.png)
4-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
AY-30298,也称为锑酸,是一种锑的含氧酸。它是一种含有氧化态锑的化合物。
准备方法
合成路线和反应条件: AY-30298 的合成通常涉及在受控条件下用合适的氧化剂使三氧化二锑反应。该反应在水性介质中进行,并仔细监测 pH 值以确保形成所需的产物。
工业生产方法: 在工业环境中,AY-30298 可以使用大型反应器生产,在反应器中,三氧化二锑与过氧化氢或其他氧化剂反应。反应条件,例如温度和压力,经过优化以最大限度地提高产率和纯度。然后使用结晶或过滤等技术对产物进行纯化。
化学反应分析
反应类型: AY-30298 经历各种类型的化学反应,包括:
氧化: 它可以被进一步氧化以形成更高氧化态的化合物。
还原: 它可以被还原以形成更低氧化态的化合物。
取代: 它可以进行取代反应,其中一个或多个原子被其他原子或基团取代。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠或氢化铝锂等还原剂。
取代: 在适当的条件下可以使用卤素或烷基化试剂等试剂。
主要生成产物:
氧化: 更高氧化态的锑化合物。
还原: 更低氧化态的锑化合物。
取代: 根据所用试剂的不同,各种取代的锑化合物。
科学研究应用
AY-30298 在科学研究中具有广泛的应用:
化学: 它用作各种化学反应中的试剂,并用作有机合成的催化剂。
医学: 正在研究它在治疗某些疾病(例如寄生虫感染)方面的潜在用途。
工业: 它用于生产阻燃剂、颜料和其他工业化学品。
作用机制
AY-30298 的作用机制涉及它与生物系统中分子靶标的相互作用。它可以与蛋白质和酶结合,改变它们的活性和功能。所涉及的途径包括抑制特定酶和破坏细胞过程。 这种化合物与生物分子的相互作用能力使其成为研究和潜在治疗应用中的宝贵工具 .
相似化合物的比较
AY-30298 可以与其他锑化合物进行比较,例如三氧化二锑和五氧化二锑。虽然所有这些化合物都含有锑,但 AY-30298 由于其特定的氧化态和化学性质而独一无二。它具有独特的反应模式和应用,使其有别于其他锑化合物。
类似化合物:
- 三氧化二锑
- 五氧化二锑
- 氯化锑
属性
CAS 编号 |
195603-76-0 |
|---|---|
分子式 |
C11H9NO4S |
分子量 |
251.26 g/mol |
IUPAC 名称 |
4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]benzoic acid |
InChI |
InChI=1S/C11H9NO4S/c13-9-8(17-11(16)12-9)5-6-1-3-7(4-2-6)10(14)15/h1-4,8H,5H2,(H,14,15)(H,12,13,16) |
InChI 键 |
FRBRUKMTQQUPMD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CC2C(=O)NC(=O)S2)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

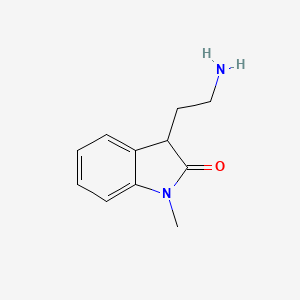
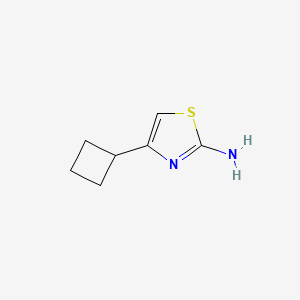
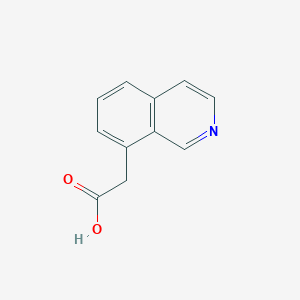
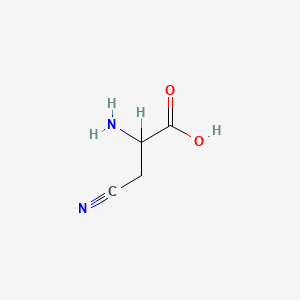

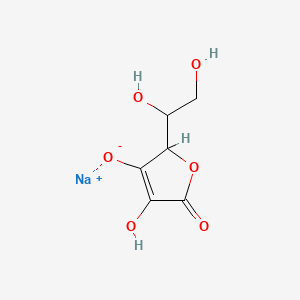
![Tert-butyl 4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)piperidine-1-carboxylate](/img/structure/B8810173.png)




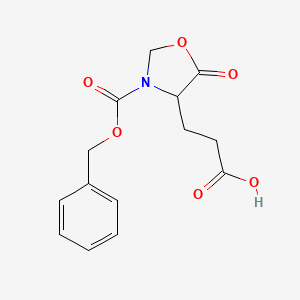

![Benzo[d]thiazol-5-ylboronic acid](/img/structure/B8810235.png)
